2,5-Dichlorothiazole-4-carbaldehyde physical and chemical properties
2,5-Dichlorothiazole-4-carbaldehyde physical and chemical properties
An In-Depth Technical Guide to 2,5-Dichlorothiazole-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and capacity to form key interactions with biological targets make it an invaluable core for drug design.[1][3] Within this class, halogenated thiazoles stand out as exceptionally versatile intermediates, providing a platform for complex molecular engineering through reactions like palladium-catalyzed cross-coupling.[1]
2,5-Dichlorothiazole-4-carbaldehyde is a highly functionalized derivative that offers researchers a powerful tool for synthetic innovation. With two chloro-substituents and a reactive aldehyde group, this molecule is primed for sequential and regioselective modifications. The electron-withdrawing nature of the chlorine atoms modulates the reactivity of the thiazole ring, while the aldehyde at the C4 position serves as a versatile handle for constructing diverse molecular libraries. This guide offers a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its applications in the fields of drug discovery and agrochemical development.
Core Molecular Profile
Identification and Nomenclature
The fundamental identifiers for 2,5-Dichlorothiazole-4-carbaldehyde are cataloged below, providing a standardized basis for its reference in research and procurement.
| Identifier | Value | Source(s) |
| CAS Number | 929910-36-1 | [4] |
| Molecular Formula | C₄HCl₂NOS | [4] |
| Molecular Weight | 182.02 g/mol | [4] |
| IUPAC Name | 2,5-dichloro-1,3-thiazole-4-carbaldehyde | [4] |
| SMILES | Clc1nc(C=O)c(Cl)s1 | [4] |
| InChI Key | YIVYXRSWXPJLOH-UHFFFAOYSA-N | [4] |
Physical Properties
The physical characteristics of 2,5-Dichlorothiazole-4-carbaldehyde are critical for its handling, storage, and use in reactions. Data for the closely related isomer, 2,4-Dichlorothiazole-5-carboxaldehyde, is included for comparison.
| Property | Value (Predicted/Inferred) | Comparative Data (2,4-Isomer) | Source(s) |
| Physical Form | Solid | Solid | [5] |
| Color | Pale Beige / Off-white | Pale Beige | [5] |
| Melting Point | Not available | 47-53 °C | [5] |
| Boiling Point | Not available | 307.1 ± 45.0 °C (Predicted) | [5] |
| Solubility | Inferred: Soluble in organic solvents | DMSO (Slightly), Methanol (Slightly) | [5] |
Spectral Characteristics
While specific spectral data for this compound is not publicly available, its key features can be reliably predicted based on its functional groups and the analysis of analogous structures.[6][7][8]
| Technique | Expected Features | Rationale |
| ¹H NMR | Singlet, δ ≈ 9.8-10.0 ppm (1H) | The aldehyde proton (CHO) is highly deshielded and lacks adjacent protons for coupling.[5][7] |
| ¹³C NMR | Aldehyde Carbon (C=O): δ ≈ 180-190 ppmThiazole Ring Carbons: δ ≈ 120-160 ppm | The aldehyde carbonyl carbon exhibits a characteristic downfield shift. The three carbons of the thiazole ring will have distinct shifts influenced by the adjacent heteroatoms and chlorine substituents.[3][9] |
| Infrared (IR) | Strong C=O stretch: ν ≈ 1700-1720 cm⁻¹C-Cl stretches: ν ≈ 600-800 cm⁻¹Thiazole ring stretches | The aldehyde carbonyl stretch is a prominent and strong absorption.[6] C-Cl bonds and the aromatic-like thiazole ring will also show characteristic bands. |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z ≈ 181Isotope Pattern: M+2 (≈65%), M+4 (≈10%) | The molecular weight is 182.03. The molecular ion peak will appear at m/z 181 for the ³⁵Cl₂ isotopologue. The presence of two chlorine atoms creates a distinctive M/M+2/M+4 isotopic cluster. |
Chemical Reactivity and Mechanistic Insights
Electronic Profile and Reactive Sites
The reactivity of 2,5-Dichlorothiazole-4-carbaldehyde is governed by the interplay of its three key components: the thiazole core, the aldehyde group, and the chloro-substituents. The thiazole ring itself is electron-deficient due to the inductive effects of the nitrogen and sulfur heteroatoms. This is further amplified by the two strongly electron-withdrawing chlorine atoms at the C2 and C5 positions. This electronic profile renders the aldehyde group at C4 highly electrophilic and susceptible to nucleophilic attack. The chloro-substituents are generally less reactive towards nucleophilic substitution than bromo or iodo groups, allowing for selective reactions at the aldehyde position under milder conditions.[1]
Caption: Key reactive sites of 2,5-Dichlorothiazole-4-carbaldehyde.
Key Reactions
-
Reactions at the Aldehyde Group : The highly electrophilic aldehyde is the primary site for transformations. It readily undergoes:
-
Condensation Reactions : Such as Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems. This has been used to synthesize chalcone derivatives with potential antitubercular and antiproliferative activities.[10]
-
Reductive Amination : A crucial C-N bond-forming reaction where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[11]
-
Wittig Reaction : Conversion of the aldehyde to an alkene, offering a reliable method for carbon chain extension.
-
Reduction : The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride.
-
-
Reactions at the Chloro-Substituents : The C-Cl bonds are robust but can be functionalized, typically via nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions under more stringent conditions than would be required for C-Br or C-I bonds.[1] This differential reactivity allows for a synthetic strategy where the aldehyde is modified first, followed by substitution at the chloro positions.
Synthesis and Purification
Synthetic Strategy: Vilsmeier-Haack Approach
A robust and widely cited method for synthesizing chlorinated thiazole aldehydes is the Vilsmeier-Haack reaction.[5][12] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to perform a simultaneous formylation and chlorination of a suitable precursor. For the synthesis of the related 2,4-dichloro-5-thiazolecarboxaldehyde, 2,4-thiazolidinedione is used as the starting material.[5][12] This protocol adapts that well-established procedure.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is based on established procedures for a closely related isomer and should be performed by qualified personnel with appropriate safety precautions.[5][12]
Step 1: Reagent Preparation & Vilsmeier Reagent Formation
-
In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas outlet (to vent HCl), add phosphorus oxychloride (POCl₃, 6.0 eq.).
-
Cool the flask to 0-10 °C using an ice bath.
-
Slowly add N,N-dimethylformamide (DMF, 1.1 eq.) dropwise to the stirred POCl₃. Maintain the temperature below 20 °C.
-
Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
Step 2: Addition of Thiazolidine Precursor
-
To the Vilsmeier reagent, add the appropriate thiazolidinedione precursor (1.0 eq.) portion-wise, ensuring the temperature remains controlled.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
Step 3: Reaction at Reflux
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.
-
The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) gas evolution.
Step 4: Hydrolytic Workup
-
After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice (approx. 10x the volume of the reaction mixture). This step is highly exothermic and should be done in a well-ventilated fume hood.
-
Stir the resulting slurry until all the ice has melted and the excess reagents have been hydrolyzed. The product may precipitate as a solid.
Purification and Characterization Workflow
Caption: General workflow for purification and isolation.
Step 1: Extraction
-
Transfer the aqueous slurry from the workup to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volumes).
Step 2: Washing
-
Combine the organic layers.
-
Wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any residual acid), and finally with brine.
Step 3: Drying and Concentration
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude residue via silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure compound.[5]
Step 5: Characterization
-
Confirm the identity and purity of the final product using the analytical techniques outlined in Section 2.3 (NMR, IR, MS).
Applications in Research and Development
2,5-Dichlorothiazole-4-carbaldehyde's structural features make it a valuable starting point for synthesizing a wide range of target molecules across different industries.
Caption: Application pathways for 2,5-Dichlorothiazole-4-carbaldehyde.
Scaffold for Medicinal Chemistry
-
Anticancer Agents : The 2,5-disubstituted thiazole core has been specifically identified as a promising scaffold for developing inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in acute myeloid leukemia.[2] The aldehyde provides a convenient point for elaboration to build out the complex structures needed for potent and selective inhibition.
-
Antimicrobial and Antitubercular Agents : Thiazole-containing compounds have a long history of antimicrobial activity. Chalcones derived from the related 2,4-dichlorothiazole-5-carboxaldehyde have shown potent activity against tuberculosis.[10] The 2,5-dichloro isomer serves as an analogous building block for creating novel antimicrobial agents.[13]
-
Anti-inflammatory Drugs : The thiazole nucleus is a component of various anti-inflammatory agents, and this aldehyde is a key intermediate for synthesizing new candidates in this therapeutic area.[13][14]
Intermediate in Agrochemicals
This compound is also utilized in the synthesis of modern agrochemicals.[13][14] Its structure can be incorporated into molecules designed as potent and selective herbicides or fungicides, contributing to crop protection and improved agricultural yields.[13][14]
Safety, Handling, and Storage
Note: As no specific safety data sheet (SDS) is available for 2,5-Dichlorothiazole-4-carbaldehyde, the following information is based on data for the closely related and hazardous isomer, 2,4-Dichlorothiazole-5-carboxaldehyde.[5][15]
Hazard Identification
-
GHS Classification : Acute Toxicity, Oral (Category 3); Eye Irritation (Category 2).[5]
-
Signal Word : Danger [15]
-
Hazard Statements : H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[5][15]
-
Pictogram : GHS06 (Skull and crossbones).[15]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[16][17]
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][18]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
-
Spills : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[16]
Storage and Stability
-
Conditions : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Temperature : Recommended storage is at refrigerated temperatures (2-8 °C).[5]
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[16]
-
Stability : The compound is stable under the recommended storage conditions.
References
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- Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet.
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- Chem-Impex. (n.d.). 2-Chlorothiazole-4-carboxaldehyde.
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- Eue, L., & Schmidt, R. (1985). U.S. Patent No. 4,555,577. Washington, DC: U.S. Patent and Trademark Office.
- Sciforum. (n.d.). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and antiproliferative agents.
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CAS Common Chemistry. (n.d.). Bis(1-methylethyl) P-methylphosphonite. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry.
- BenchChem. (2025). Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers.
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National Center for Biotechnology Information. (n.d.). Thiazole-4-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
- J&K Scientific. (2020, May 12). 2,4-Dichloro-5-thiazolecarboxaldehyde.
- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
- PubMed. (2025, June 15). Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9.
- ChemContract. (2026, March 15). 2,4-Dichlorothiazole-5-carbaldehyde.
- Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.).
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Structure Determination of Organic Compounds. University of Nebraska–Lincoln.
- MDPI. (2026, February 24). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.
- MDPI. (2015, November 9). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.
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